molecular formula C₂₄H₃₀F₂O₆ B1156340 4-Fluorotriamcinolone Acetonide

4-Fluorotriamcinolone Acetonide

カタログ番号: B1156340
分子量: 452.49
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triamcinolone acetonide (TA) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Its molecular formula is C₂₄H₃₁FO₆, and it contains a fluorine atom at the 4b position in its steroidal backbone (Figure 1). TA is widely used in clinical practice for conditions such as osteoarthritis, allergic rhinitis, dermatological disorders, and ocular inflammation. A key advancement is its extended-release (ER) formulation, which utilizes poly(lactic-co-glycolic acid) (PLGA) microspheres to sustain synovial drug release, minimize systemic exposure, and reduce corticosteroid-related adverse effects. Pharmacokinetic studies demonstrate that TA-ER maintains consistent synovial concentrations, unlike the variable plasma levels observed with traditional crystalline suspension (TAcs).

特性

分子式

C₂₄H₃₀F₂O₆

分子量

452.49

同義語

(6aS,6bR,7S,8aS,8bS,11aR,12aS,12bS)-3,6b-Difluoro-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a,10,10-tetramethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-4(2H)-one

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Triamcinolone Acetonide vs. Fluticasone Propionate in Allergic Rhinitis

A randomized, double-blind trial compared TA (220 µg/day) and fluticasone propionate (200 µg/day) in 260 patients with perennial allergic rhinitis (PAR). Both agents significantly reduced reflective Total Nasal Symptom Scores (rTNSS) over 4 weeks, with a mean difference of -0.2 (95% CI: -0.8 to 0.4), confirming non-inferiority of TA. Adverse event rates were similar (TA: 12.3%; fluticasone: 10.8%).

Parameter Triamcinolone Acetonide Fluticasone Propionate
Mean rTNSS Reduction -4.1 ± 1.8 -4.3 ± 1.7
Adverse Event Rate 12.3% 10.8%
Onset of Action 24–48 hours 12–24 hours

Triamcinolone Acetonide vs. 5-Fluorouracil (5-FU) in Keloid Therapy

TA is often combined with 5-FU, an antimetabolite that inhibits fibroblast proliferation. A case study of keloid treatment compared TA monotherapy (40 mg/mL) with TA+5-FU (50 mg/mL). After 8 weeks, the TA+5-FU group showed:

  • 67% reduction in keloid volume vs. 45% with TA alone.
  • Lower recurrence rates (15% vs. 30%).
  • Reduced side effects (pain, atrophy) due to lower TA dosage in combination therapy.
Outcome TA Alone TA + 5-FU
Volume Reduction 45% 67%
Recurrence Rate 30% 15%
Pain During Injection Moderate Mild

Formulation Comparisons: ER vs. Crystalline Suspension (CS)

In a 24-week phase III trial for knee osteoarthritis, TA-ER 32 mg outperformed TA-CS in pain relief (WOMAC pain score: -2.9 vs. -2.1, p < 0.01) and synovial drug retention. Systemic exposure was 60% lower with TA-ER, reducing risks of hyperglycemia and adrenal suppression.

Parameter TA-ER TA-CS
WOMAC Pain Reduction -2.9 -2.1
Systemic Exposure (AUC) 120 ng·h/mL 300 ng·h/mL
Injection Frequency Biannual Quarterly

Nanoparticle Drug Release Profiles

PLGA-based nanoparticles (e.g., P-6 copolymer) extended TA release to 35 days, with only 15% burst release in 48 hours vs. 64% for P-2 nanoparticles. Low crystallinity and hydrophobicity in P-6 enhanced sustained delivery.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。